(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This particular compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2-ethylhexylamine with an appropriate acid chloride or anhydride of 3-(thiophen-2-yl)prop-2-enoic acid under basic conditions.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: Enamides are often used as ligands in transition metal catalysis.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Drug Development: Enamides can be explored for their potential as pharmacophores in drug design.
Medicine
Therapeutic Agents: Compounds with thiophene rings are investigated for their anti-inflammatory and antimicrobial properties.
Industry
Material Science: Enamides are used in the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-ethylhexyl)-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-N-(2-ethylhexyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-(2-ethylhexyl)-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it potentially more reactive in certain chemical reactions and more effective in specific biological applications compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
(E)-N-(2-ethylhexyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-3-5-7-13(4-2)12-16-15(17)10-9-14-8-6-11-18-14/h6,8-11,13H,3-5,7,12H2,1-2H3,(H,16,17)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKSVYCMFTFFT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C=CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CNC(=O)/C=C/C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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